

### Comparative Analysis of CCZ01048 for MC1R-Mediated Tumor Uptake

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCZ01048  |           |
| Cat. No.:            | B12417215 | Get Quote |

This guide provides a detailed comparison of **CCZ01048**, an  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) analog, with other radiolabeled peptides for targeting the melanocortin 1 receptor (MC1R) in melanoma. The data presented herein is intended for researchers, scientists, and drug development professionals working on molecular imaging and radionuclide therapy.

**CCZ01048** is a promising candidate for PET imaging of malignant melanoma due to its high binding affinity for MC1R, rapid internalization into melanoma cells, and high in vivo stability.[1] Studies have shown that the introduction of a cationic piperidine (Pip) linker in **CCZ01048** improves tumor uptake and generates high tumor-to-normal tissue contrast in preclinical melanoma models.[2][3]

# Quantitative Comparison of MC1R-Targeting Peptides

The following tables summarize the in vitro binding affinities and in vivo tumor uptake of **CCZ01048** and its analogs.

Table 1: In Vitro Binding Affinity for MC1R



| Compound       | Linker                         | Ki (nM)                         | Cell Line  |
|----------------|--------------------------------|---------------------------------|------------|
| CCZ01048       | DOTA-Pip-Nle-<br>CycMSHhex     | 0.31[1]                         | B16F10     |
| CCZ01047       | DOTA-PEG2-Nle-<br>CycMSHhex    | >2-fold higher than CCZ01048[2] | B16F10     |
| CCZ01056       | DOTA-Pip-Pip-Nle-<br>CycMSHhex | ~2-fold lower than CCZ01048[2]  | B16F10     |
| natGa-CCZ01048 | Ga-DOTA-Pip-Nle-<br>CycMSHhex  | 0.69                            | Human MC1R |
| natGa-CCZ01099 | Ga-DOTA-Pip-(N-<br>Me)4-MTII   | 6.62                            | Human MC1R |

Table 2: In Vivo Tumor Uptake in B16F10 Melanoma Mouse Model (68Ga-labeled)

| Compound      | 1 h p.i. (%ID/g) | 2 h p.i. (%lD/g) |
|---------------|------------------|------------------|
| 68Ga-CCZ01048 | 12.3 ± 3.3[2][3] | 21.9 ± 4.6[2][3] |
| 68Ga-CCZ01047 | 8.0 ± 3.0[2][3]  | N/A              |
| 68Ga-CCZ01056 | 6.5 ± 1.4[2][3]  | N/A              |

Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 h p.i.[2][3]

| Tissue          | Ratio         |
|-----------------|---------------|
| Tumor-to-Blood  | 96.4 ± 13.9   |
| Tumor-to-Muscle | 210.9 ± 20.9  |
| Tumor-to-Bone   | 39.6 ± 11.9   |
| Tumor-to-Kidney | $4.0 \pm 0.9$ |

Table 4: In Vivo Tumor Uptake in Human SK-MEL-1 Melanoma Mouse Model[4]



| Compound      | 1 h p.i. (%ID/g) | 2 h p.i. (%ID/g) |
|---------------|------------------|------------------|
| 68Ga-CCZ01048 | 6.42 ± 0.63      | 6.59 ± 1.31      |
| 18F-CCZ01064  | 2.71 ± 0.55      | 3.05 ± 0.47      |

# **Experimental Protocols**In Vitro Competitive Binding Assay

Human melanoma B16F10 cells were used to determine the binding affinity of the peptides to MC1R.[2] The assay measures the concentration of the test compound required to inhibit 50% of the binding of a radiolabeled standard ([125I]NDP-αMSH) to the receptor. The inhibition constant (Ki) is then calculated from the IC50 value. For selectivity studies, cell membranes from cells expressing human MC1R, MC3R, MC4R, and MC5R were used.[5]

#### **Cell Culture and Tumor Implantation**

B16F10 (mouse melanoma) or SK-MEL-1 (human melanoma) cells were cultured in appropriate media.[2][4] For in vivo studies, C57BL/6J mice (for B16F10) or NODSCID mice (for SK-MEL-1) were subcutaneously inoculated with a suspension of the respective melanoma cells. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.[2] [4]

### Radiolabeling

Peptides were labeled with 68Ga obtained from a 68Ge/68Ga generator. The radiolabeling process was performed under controlled conditions to achieve high radiochemical purity (>95%).[4]

#### **PET/CT Imaging and Biodistribution**

Tumor-bearing mice were injected intravenously with the 68Ga-labeled peptides.[2][3] PET/CT imaging was performed at specified time points (e.g., 1 h and 2 h post-injection) to visualize the biodistribution of the radiotracer.[2][3][4] For biodistribution studies, tissues and organs were collected post-imaging, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[2][3][4]





#### In Vivo Stability

The stability of the radiolabeled peptides in vivo was assessed by analyzing blood plasma or urine samples from mice at various times post-injection using radio-HPLC.[2][6]

#### **Blocking Study**

To confirm that the tumor uptake was MC1R-mediated, a blocking study was performed by coinjecting an excess amount of the non-radioactive ("cold") peptide along with the radiolabeled tracer. A significant reduction in tumor uptake in the presence of the cold peptide indicates specific binding to the MC1R.[2][3][4]

## Visualizations MC1R Signaling Pathway











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Comparative Analysis of CCZ01048 for MC1R-Mediated Tumor Uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#validation-of-ccz01048-s-mc1r-mediated-tumor-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com